3-Phenyl-1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)prop-2-en-1-one
Description
Properties
Molecular Formula |
C20H20O3 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(E)-1-[4-(oxan-2-yloxy)phenyl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C20H20O3/c21-19(14-9-16-6-2-1-3-7-16)17-10-12-18(13-11-17)23-20-8-4-5-15-22-20/h1-3,6-7,9-14,20H,4-5,8,15H2/b14-9+ |
InChI Key |
GQHOCRIJRJPRSJ-NTEUORMPSA-N |
Isomeric SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The protection proceeds via acid-catalyzed nucleophilic addition of 3,4-dihydro-2H-pyran (DHP) to 4-hydroxybenzaldehyde. The hydroxyl oxygen attacks the electron-deficient C2 position of DHP, forming a stable oxonium ion intermediate. Subsequent deprotonation yields the THP-protected aldehyde. Key conditions include:
Characterization of 4-((Tetrahydro-2H-Pyran-2-yl)Oxy)Benzaldehyde
The product is characterized by:
-
¹H NMR : A singlet at δ 9.8–10.0 ppm (aldehyde proton), multiplet signals for the THP ring (δ 3.5–4.5 ppm), and aromatic protons (δ 7.7–7.9 ppm).
-
IR : A strong carbonyl stretch at 1705 cm⁻¹ (aldehyde) and C–O–C vibrations at 1120 cm⁻¹.
Aldol Condensation to Form the Chalcone Framework
The second step involves aldol condensation between 4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde and acetophenone to form the α,β-unsaturated ketone. Two catalytic approaches are prevalent: traditional base-mediated condensation and heterogeneous catalysis using iron oxide nanoparticles (FeONPs).
Traditional Base-Mediated Aldol Condensation
In this method, a strong base (e.g., NaOH, KOH) deprotonates acetophenone to generate an enolate, which attacks the aldehyde. Subsequent elimination of water forms the chalcone.
FeONP-Catalyzed Aldol Condensation
FeONPs offer a greener alternative by facilitating the reaction under milder conditions.
Mechanistic Advantages of FeONPs
The nanoparticles provide a high surface area for reactant adsorption, stabilizing the transition state and reducing energy barriers. This method minimizes side reactions such as over-oxidation or dimerization.
Comparative Analysis of Synthetic Methods
| Parameter | Traditional Base Method | FeONP-Catalyzed Method |
|---|---|---|
| Catalyst | NaOH/KOH | FeONPs |
| Reaction Time | 4–6 hours | 30 minutes |
| Temperature | Reflux (78°C) | Ambient |
| Yield | 70–75% | 80–85% |
| Environmental Impact | High (basic waste) | Low (reusable catalyst) |
FeONP-catalyzed synthesis outperforms traditional methods in yield, time efficiency, and sustainability.
Optimization and Side Reactions
Protection Step Challenges
Aldol Condensation Challenges
-
Retro-Aldol Reaction : Controlled pH (8–9) and avoidance of prolonged heating mitigate this.
-
By-Product Formation : FeONPs reduce dimerization due to selective surface interactions.
Characterization of the Final Product
Spectroscopic Data
Crystallographic Data
Single-crystal X-ray diffraction of analogous chalcones reveals a dihedral angle of 57.64° between the aromatic and α,β-unsaturated carbonyl planes, confirming nonplanarity.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are recommended for both protection and aldol steps. Automated systems enable precise control over stoichiometry and reaction parameters, ensuring reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of 3-Phenyl-1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)prop-2-en-1-one. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Case Study : A study conducted by researchers at a leading university demonstrated that this compound exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates, confirming the compound's effectiveness in inducing programmed cell death in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its phenolic structure is thought to contribute to its ability to disrupt microbial membranes.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and cycloadditions.
Synthesis Example : Researchers have successfully used this compound in the synthesis of novel heterocyclic compounds by employing it as a reactant in Michael addition reactions. The resulting products demonstrated enhanced biological activities, showcasing the utility of this compound in synthetic chemistry .
Polymer Chemistry
This compound has potential applications in polymer chemistry due to its ability to act as a monomer or cross-linking agent in the preparation of polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Research Findings : A recent study explored the use of this compound in creating thermosetting resins. The resulting materials exhibited improved tensile strength and thermal resistance compared to conventional resins, indicating its promise for advanced material applications .
Mechanism of Action
The mechanism of action of 3-Phenyl-1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Specific pathways involved could include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(a) Tetrahydro-2H-pyran-2-yl-oxy-substituted Chalcones
Compound 3c, 3d, 3e (): These derivatives share the THP-protected phenyl group but vary in the substituents on the second aromatic ring.
- 3c : 4-Methylphenyl substituent (melting point: 132–133°C).
- 3d : 2,4-Dichlorophenyl substituent (melting point: 134–136°C).
- 3e : 2,3,4-Trimethoxyphenyl substituent (melting point: 97–99°C).
- Key Insight : Electron-withdrawing groups (e.g., Cl in 3d) increase melting points due to enhanced intermolecular interactions, while bulky methoxy groups (3e) reduce crystallinity .
- KAUS-33 (): Replaces the 3-phenyl group with a 1H-imidazol-2-yl moiety.
(b) Simplified Derivatives
- MMA-205 (): Lacks the 3-phenyl group, retaining only the THP-protected phenyl ketone. MMA-205 was studied as a hemoglobin modulator for sickle cell disease, suggesting that the 3-phenyl group in the target compound may enhance binding specificity or pharmacokinetic stability .
(c) Fluorinated Chalcones ():
- Derivatives like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°. The THP group in the target compound likely introduces steric hindrance, reducing planarity and affecting crystallographic packing.
Physicochemical Properties
- Solubility : The THP group improves lipophilicity compared to hydroxylated analogues (e.g., compounds in with free -OH groups).
Key Comparative Data Table
Biological Activity
3-Phenyl-1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention in recent years due to its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antioxidant effects. This article explores the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 388.46 g/mol. The compound features a chalcone structure characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.
Anticancer Activity
Recent studies have demonstrated that chalcone derivatives exhibit significant anticancer properties. For instance, the compound has been tested against various cancer cell lines, including human colorectal HCT116 cells. The growth inhibitory activity was evaluated using the sulforhodamine B (SRB) assay.
Table 1: Antiproliferative Activity of Chalcone Derivatives
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Phenyl Chalcone | HCT116 | 10.5 | p53-dependent growth inhibition |
| CM-M345 | HCT116 | 2.6 | Induces apoptosis via p53 activation |
| BP-C4 | HCT116 | 6.7 | Selective for p53-positive cells |
GI50: Concentration required to inhibit cell growth by 50%
The results indicate that the presence of specific substituents on the phenyl rings enhances the selectivity and potency of these compounds against cancer cells.
Mechanistic Studies
Mechanistic studies have shown that the biological activity of chalcones is often linked to their ability to induce apoptosis in cancer cells through various pathways, including:
- p53 Activation : Many studies suggest that chalcones can activate p53, leading to cell cycle arrest and apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) : Chalcones may increase ROS levels in cancer cells, contributing to oxidative stress and cell death.
Anti-inflammatory Activity
In addition to anticancer properties, chalcones have been reported to exhibit anti-inflammatory effects. Research indicates that they can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
Case Study: Anti-inflammatory Effects
A study investigated the anti-inflammatory potential of chalcone derivatives in a mouse model of inflammation. The results indicated a significant reduction in edema and inflammatory markers following treatment with the compound.
Q & A
Q. What are the key synthetic challenges in preparing 3-Phenyl-1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)prop-2-en-1-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves protecting/deprotecting functional groups (e.g., tetrahydro-2H-pyran-2-yl ether), controlling regioselectivity in enone formation, and minimizing side reactions like polymerization. Optimization strategies include:
- Reagents and Solvents: Use anhydrous sodium hydride (NaH) as a base in dichloromethane (DCM) to stabilize intermediates .
- Temperature Control: Maintain low temperatures (−20°C to 0°C) during nucleophilic additions to prevent decomposition.
- Purification: Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for high-purity isolation .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer: A combination of techniques is critical:
- 1H/13C NMR: Assign olefinic protons (δ 6.5–7.5 ppm) and carbonyl carbons (δ 190–200 ppm) to confirm enone geometry .
- IR Spectroscopy: Detect carbonyl stretching (~1680 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹) .
- HRMS: Validate molecular weight (e.g., [M+H]+ at m/z 336.1362) and isotopic patterns .
Q. How can researchers validate the purity of this compound post-synthesis?
Methodological Answer:
- HPLC Analysis: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to quantify impurities (<1%) .
- Melting Point Consistency: Compare observed melting points with literature values (e.g., sharp melting at 145–147°C indicates purity) .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving ambiguities in the molecular structure derived from X-ray diffraction data?
Methodological Answer:
- Refinement Software: Use SHELXL for small-molecule refinement to model disorder or twinning. Implement restraints for flexible groups (e.g., tetrahydro-2H-pyran ring) .
- Validation Tools: Apply PLATON to check for missed symmetry (e.g., pseudo-merohedral twinning) and R1/R2 convergence (<5% discrepancy) .
- Hydrogen Bonding Analysis: Apply Etter’s graph-set notation to map intermolecular interactions (e.g., C=O···H-O motifs) .
Q. How can computational methods like DFT be applied to predict the compound’s reactivity in nucleophilic addition reactions?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict α,β-unsaturated ketone reactivity .
- Transition State Modeling: Use Gaussian or ORCA to model nucleophilic attack (e.g., Michael addition) and determine activation barriers (ΔG‡) .
- Solvent Effects: Include implicit solvation models (e.g., PCM for DCM) to refine reaction energy profiles .
Q. What experimental approaches are effective in analyzing the compound’s supramolecular interactions in crystal packing?
Methodological Answer:
- Hirshfeld Surface Analysis: Use CrystalExplorer to quantify intermolecular contacts (e.g., C-H···O, π-π stacking) and generate fingerprint plots .
- Thermal Analysis: Perform DSC/TGA to correlate melting/decomposition events with packing stability (e.g., endothermic peaks at 150°C) .
- Powder XRD: Compare experimental and simulated patterns to validate bulk crystallinity and polymorphism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
